WJ460

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

WJ460 是一种针对肌动蛋白的小分子抑制剂,肌动蛋白是一种参与各种细胞过程的蛋白质,包括膜修复、囊泡运输和癌症转移。 This compound 已显示出良好的抗转移活性,特别是在乳腺癌细胞中 .

科学研究应用

WJ460 有多种科学研究应用:

化学: this compound 被用作工具化合物来研究肌动蛋白在各种生化途径中的作用。

生物学: 该化合物用于细胞和分子生物学研究,以研究细胞入侵和转移的机制。

医学: this compound 在治疗乳腺癌和其他肌动蛋白相关疾病的临床前研究中显示出作为治疗剂的潜力。

作用机制

WJ460 通过直接结合肌动蛋白发挥作用,抑制其功能。肌动蛋白参与膜修复和囊泡运输,这些过程对癌细胞入侵和转移至关重要。通过抑制肌动蛋白,this compound 扰乱了这些过程,导致肿瘤生长和转移减少。 该化合物还触发线粒体自噬和活性氧积累,最终导致脂质过氧化和非凋亡细胞死亡 .

准备方法

WJ460 的合成涉及多个步骤,从市售原料开始。合成路线通常包括通过亲核取代、缩合和环化等反应形成关键中间体。 最终产物通过重结晶或色谱等纯化技术获得 .

This compound 的工业生产方法尚未广泛报道,但它们可能涉及扩大实验室合成工艺,优化反应条件,并通过严格的质量控制措施确保化合物的纯度和稳定性 .

化学反应分析

WJ460 会发生各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 该化合物可以被还原生成还原形式,这可能具有不同的生物活性。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用条件和试剂 .

相似化合物的比较

WJ460 在其对肌动蛋白的特定靶向方面是独特的。类似的化合物包括其他肌动蛋白抑制剂和靶向相关途径的小分子。其中一些化合物是:

E3330: 一种 APE1 氧化还原抑制剂,可调节转移性癌症中的细胞迁移和侵袭。

UPGL00004: 一种有效的变构和口服活性谷氨酰胺酶 C 抑制剂

This compound 因其在抑制肌动蛋白方面的效力和特异性而脱颖而出,使其成为在癌症治疗方面进一步开发的有希望的候选者 .

属性

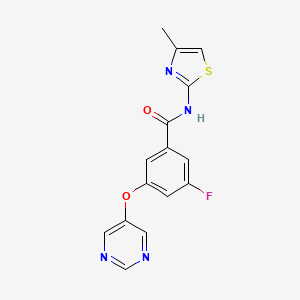

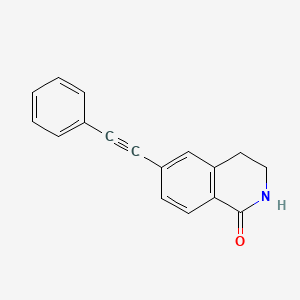

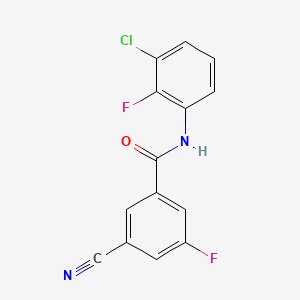

IUPAC Name |

3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3S/c1-32-24-16-6-5-15-23(24)29-25(30)19-33-27(29)22-14-9-13-21(18-22)26(31)28-17-8-7-12-20-10-3-2-4-11-20/h2-6,9-11,13-16,18,27H,7-8,12,17,19H2,1H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSNKHFAOWELSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of WJ460?

A1: this compound is a small molecule inhibitor that directly targets myoferlin (MYOF), a protein involved in membrane fusion and repair, vesicle transport, and potentially tumor progression. [] While the exact binding mechanism remains to be fully elucidated, studies utilizing molecular docking and surface plasmon resonance techniques have shown that a derivative of this compound (E4) directly interacts with the C2D domain of MYOF. [] By inhibiting MYOF, this compound disrupts these cellular processes, leading to increased sensitivity to radiotherapy in cancer cells. [] Additionally, this compound has been shown to induce ferroptosis and mitophagy in pancreatic cancer cells. []

Q2: What is the impact of MYOF inhibition by this compound on cancer cells?

A2: Inhibition of MYOF by this compound has demonstrated significant anti-tumor effects in various cancer models. For instance, in vitro studies employing colorectal cancer cell lines (HCT116, HT29, LIM, MDST8) revealed that this compound treatment enhanced radiosensitivity across all radiation doses tested, particularly at 4 Gy. [] Furthermore, in 3D spheroid models of colorectal cancer, this compound significantly impeded tumor growth, even surpassing the efficacy of the standard-of-care drug 5-fluorouracil (5-FU). [] In pancreatic cancer cells, this compound effectively inhibited proliferation and migration. [] Additionally, in HTLV-1-infected T-cells, this compound treatment hindered infection efficiency by reducing cell adhesion and intracellular levels of the HTLV-1 envelope surface unit (SU), suggesting a role for MYOF in viral entry. []

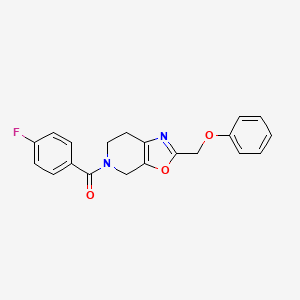

Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound analogs?

A3: Yes, research has been conducted to develop this compound analogs with improved drug-like properties. One study focused on synthesizing 1,5-diaryl-1,2,4-triazole derivatives of this compound. [] These modifications aimed to address limitations of this compound, such as poor metabolic stability and water solubility. Among the synthesized analogs, E4 exhibited promising results by directly binding to the MYOF-C2D domain and effectively inhibiting pancreatic cancer cell proliferation and migration. [] Importantly, in silico analysis indicated that E4 possessed approximately 22-fold higher water solubility compared to this compound, highlighting the successful improvement in drug-like properties. []

Q4: Has this compound been evaluated in in vivo models of cancer?

A4: While the provided abstracts do not mention specific in vivo studies using this compound, one study employed a gastric cancer organoid model to investigate the role of MYOF in oxaliplatin resistance. [] Although not directly utilizing this compound, the researchers found that knockdown or inhibition of MYOF using this compound in gastric cancer cell lines and organoids heightened sensitivity to oxaliplatin. Moreover, it reduced cell growth, spheroid/organoid formation, migration, invasion, and in vivo tumorigenesis. [] These findings suggest the potential therapeutic benefit of targeting MYOF with inhibitors like this compound in cancer treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

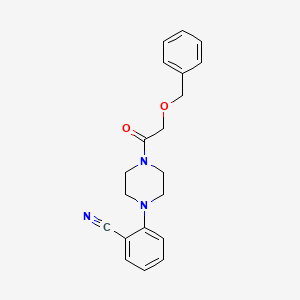

![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)

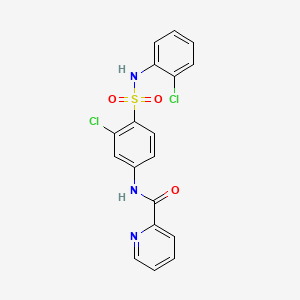

![N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B611737.png)

![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)